

# Application Notes and Protocols for Thioguanosine Labeling in Transcriptome-Wide Analysis

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## Compound of Interest

Compound Name: Thioguanosine

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## Introduction

**6-Thioguanosine** (6sG), a guanosine analog, serves as a powerful tool for the metabolic labeling of newly transcribed RNA. This technique enables the temporal resolution of RNA synthesis and decay dynamics on a transcriptome-wide scale. Once incorporated into nascent RNA, 6sG can be chemically converted to an analog that is read as adenosine during reverse transcription. This results in guanine-to-adenosine (G-to-A) mutations in the corresponding cDNA, allowing for the differentiation and quantification of newly synthesized transcripts from the pre-existing RNA pool through high-throughput sequencing. This approach provides a dynamic view of the transcriptome, offering insights into the mechanisms of gene regulation in various biological processes and in response to therapeutic interventions.

The primary applications of **6-thioguanosine** labeling in transcriptomics include TUC-seq DUAL (**Thioguanosine** Conversion followed by sequencing, in a dual labeling approach with 4-thiouridine) and TimeLapse-seq. These methods are instrumental in determining RNA half-lives, identifying the direct targets of transcription factors, and elucidating the cellular response to stimuli at the level of RNA dynamics.

## Biochemical Principle

6-Thioguanine (6-TG), the nucleobase of 6sG, is a purine analog that can be taken up by cells and converted into **6-thioguanosine** triphosphate (6s-GTP) through the purine salvage pathway. This active metabolite is then incorporated into newly synthesized RNA by RNA polymerases in place of guanosine triphosphate (GTP). The presence of the thiol group at the C6 position of the guanine base in the incorporated 6sG allows for specific chemical modification.

In methods such as TUC-seq DUAL, the 6sG in the isolated RNA is treated with osmium tetroxide and hydrazine, which converts it into a 6-hydrazino purine derivative. This modified base is recognized as an adenine by reverse transcriptase, leading to a G-to-A transition in the resulting cDNA. In TimeLapse-seq, a similar principle of oxidative nucleophilic-aromatic substitution is used to recode 6sG to an adenine analog. By sequencing the cDNA library, these G-to-A mutations can be identified and quantified to distinguish and measure the abundance of newly transcribed RNA.

## Data Presentation

### Quantitative Parameters for 6-Thioguanosine Labeling

The efficiency and potential cytotoxicity of **6-thioguanosine** labeling are critical parameters that need to be optimized for each experimental system. The following tables summarize key quantitative data gathered from various studies.

Table 1: Recommended **6-Thioguanosine** (6sG) Labeling Conditions

Cell Line	6sG Concentration (μM)	Incubation Time	Application	Reference
HEK293T	25 - 100	30 min - 2 hours	TUC-seq DUAL	[1]
Jurkat-T	3	24 hours	RNA incorporation analysis	[2]
K562	100	4 hours	TimeLapse-seq (with 4sU)	[3]
THP-1	1 - 100	16 hours	PAR-dCLIP optimization	[4]

Table 2: Cytotoxicity of 6-Thioguanine (6-TG) in Various Cell Lines

Cell Line	IC50 (μM)	Assay Duration	Reference
HeLa	28.79	48 hours	[5]
MCF-7 (ER+, PR+)	5.481	48 hours	[6]
MCF-10A (non-cancerous)	54.16	48 hours	[6]
Human Leukemic Cell Lines (NOLT-4, CCRF-CEM, Wilson)	~20	up to 72 hours	[7]

Table 3: Observed G-to-A Mutation Frequencies in Sequencing Data

Method	Cell Line	6sG Concentration (μM)	G-to-A Mutation Frequency	Reference
TUC-seq DUAL	HEK293T	100	7.5% for CcnE1, ~12% for p21 (above background)	[1]
DNA incorporation studies	Human cells	Not specified	~8%	[8]
DNA incorporation studies (S6-methylthioguanine)	Human cells	Not specified	~39%	[8]

## Experimental Protocols

### Protocol 1: TUC-seq DUAL for mRNA Half-Life Analysis

This protocol describes a dual labeling strategy using 6-**thioguanosine** (6sG) and 4-thiouridine (4sU) to measure mRNA synthesis and decay rates.

Materials:

- Cell culture medium
- 6-**thioguanosine** (6sG) stock solution (e.g., 10 mM in DMSO)
- 4-thiouridine (4sU) stock solution (e.g., 50 mM in DMSO)
- TRIzol reagent or other RNA extraction kit
- OsO<sub>4</sub>/NH<sub>4</sub>Cl/hydrazine solution for chemical conversion
- RNA purification columns

- Reverse transcriptase and buffers
- PCR reagents for library amplification
- Next-generation sequencing platform

#### Procedure:

- **Metabolic Labeling:** a. Culture cells to the desired confluency. b. For the first pulse, add 6sG to the cell culture medium to a final concentration of 100  $\mu$ M.<sup>[1]</sup> c. Incubate the cells for 1 hour.<sup>[1]</sup> d. Remove the 6sG-containing medium, wash the cells once with pre-warmed PBS. e. Add fresh medium containing 4sU at a final concentration of 50  $\mu$ M for the second pulse.<sup>[1]</sup> f. Collect cell samples at different time points during the 4sU pulse (e.g., 0, 2, 4, 8 hours) to track the decay of the 6sG-labeled RNA.
- **RNA Extraction:** a. At each time point, harvest the cells and immediately lyse them using TRIzol reagent or a similar lysis buffer to preserve RNA integrity. b. Isolate total RNA according to the manufacturer's protocol. c. Perform a DNase treatment to remove any contaminating genomic DNA. d. Purify the RNA using a suitable column-based method.
- **Chemical Conversion of 6sG and 4sU:** a. Prepare the OsO<sub>4</sub>/NH<sub>4</sub>Cl/hydrazine conversion solution as described in the TUC-seq DUAL publication.<sup>[1][9]</sup> b. Incubate the purified RNA with the conversion solution. This step converts 6sG to a 6-hydrazino purine derivative (read as 'A') and 4sU to cytosine (read as 'C'). c. Quench the reaction and purify the chemically converted RNA.
- **Library Preparation and Sequencing:** a. Prepare RNA-seq libraries from the converted RNA using a strand-specific library preparation kit. b. During reverse transcription, the modified 6sG will be read as 'A', and the converted 4sU will be read as 'C'. c. Amplify the cDNA library via PCR. d. Perform high-throughput sequencing of the prepared libraries.
- **Data Analysis:** a. Align the sequencing reads to the reference genome. b. Identify and quantify reads containing G-to-A mutations (from 6sG) and T-to-C mutations (from 4sU). c. The decay rate of 6sG-labeled transcripts can be calculated by monitoring the decrease in the fraction of G-to-A containing reads over the time course of the 4sU chase. d. The synthesis rate of new transcripts can be determined from the increase in T-to-C containing reads.

## Protocol 2: TimeLapse-seq with 6-Thioguanosine

This protocol outlines the general steps for using 6sG in a TimeLapse-seq experiment to measure RNA dynamics.

### Materials:

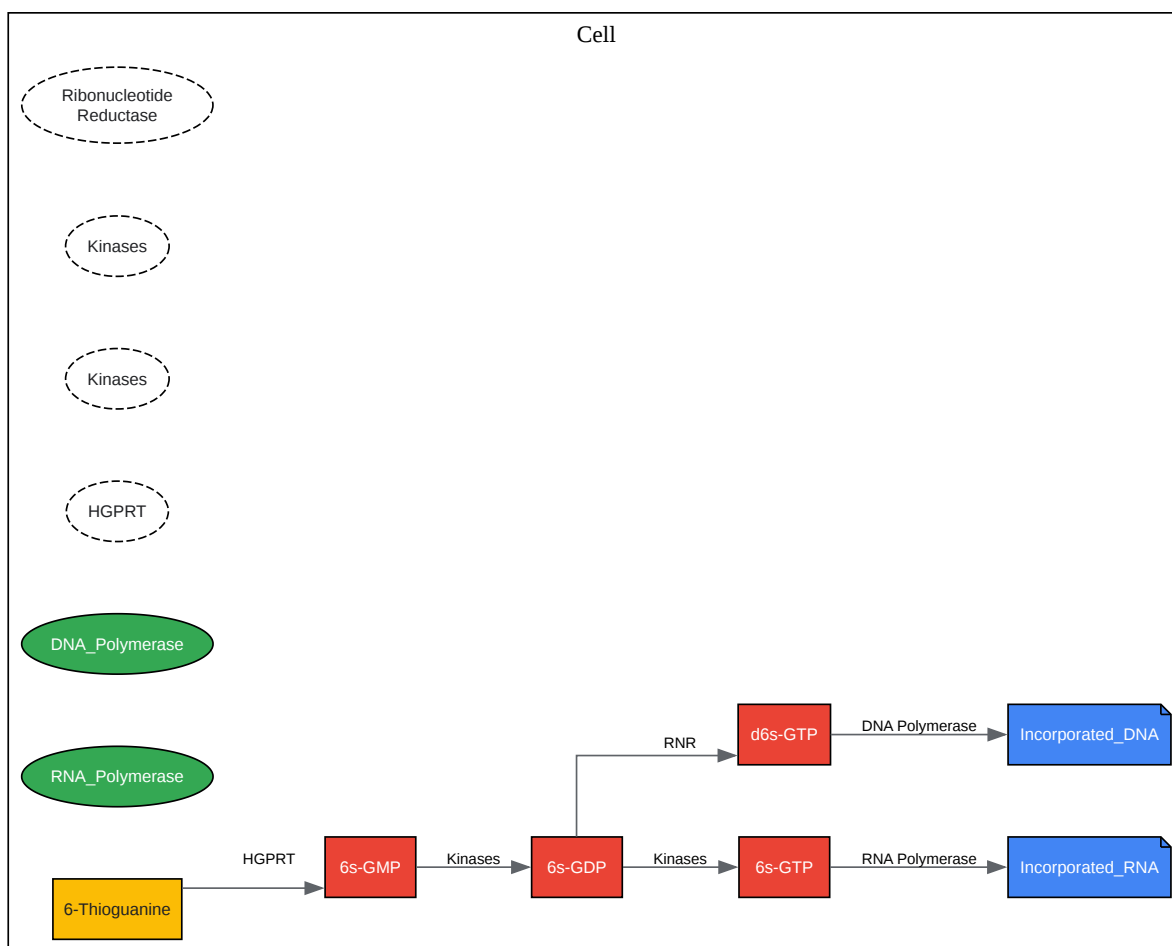
- Cell culture medium
- **6-thioguanosine** (6sG) stock solution
- RNA extraction kit
- Chemicals for oxidative nucleophilic-aromatic substitution (e.g., oxidant and amine as described for TimeLapse-seq)[[10](#)]
- RNA purification reagents
- Reverse transcriptase and library preparation reagents
- Sequencing platform

### Procedure:

- **Metabolic Labeling:** a. Culture cells to approximately 50% confluency. b. Add 6sG to the culture medium to a final concentration optimized for your cell type (e.g., 100  $\mu$ M). c. Incubate for a desired period to label newly synthesized RNA (e.g., 4 hours). The duration will depend on the half-lives of the RNAs of interest.[[3](#)]
- **RNA Isolation:** a. Harvest the cells and isolate total RNA using a standard protocol. b. Ensure to protect the 6sG-labeled RNA from light to prevent potential crosslinking.
- **Chemical Recoding of 6sG:** a. Treat the isolated RNA with the specific chemical cocktail for TimeLapse-seq that performs an oxidative nucleophilic-aromatic substitution on the 6sG.[[10](#)] This converts 6sG into an adenine analog. b. Purify the RNA to remove the chemical reagents.

- Sequencing Library Preparation: a. Construct strand-specific RNA-seq libraries from the chemically recoded RNA. b. During reverse transcription, the adenine analog will template the incorporation of a thymine, leading to a G-to-A mutation in the sequencing reads.
- Data Analysis: a. Sequence the libraries and align the reads to the reference genome. b. Identify reads with G-to-A mutations to distinguish newly synthesized transcripts. c. Quantify the fraction of new-to-total RNA for each transcript to determine RNA synthesis and turnover rates.

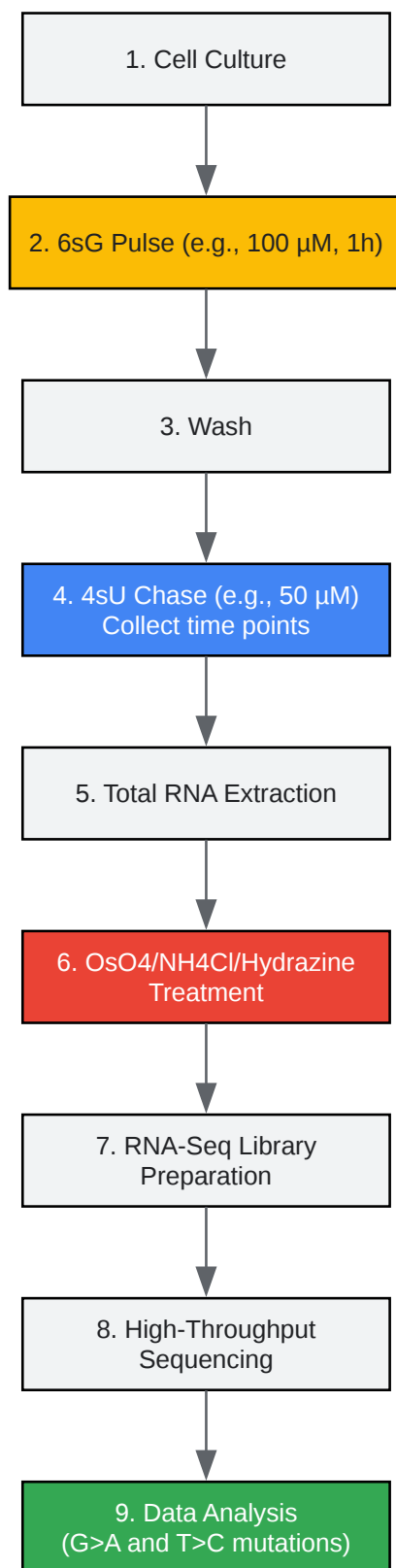
## Mandatory Visualization



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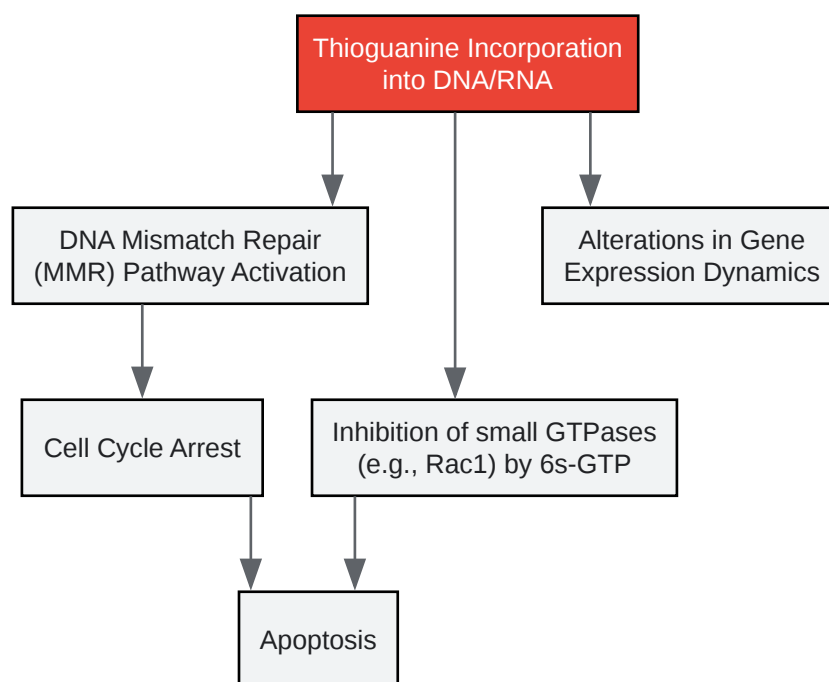
Caption: Metabolic activation of 6-thioguanine within the cell.





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Caption: Experimental workflow for TUC-seq DUAL.



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Caption: Cellular signaling pathways affected by thioguanine.

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